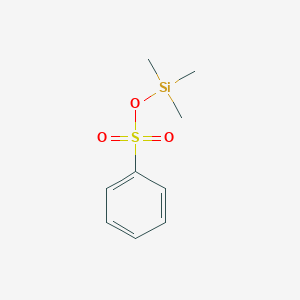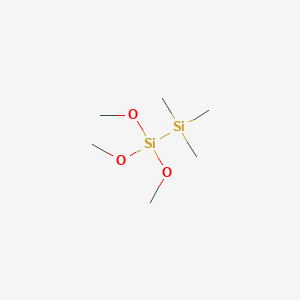
1,1,1-Trimethoxy-2,2,2-trimethyldisilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TMTD is a colorless liquid that belongs to the organosilicon compound family. It is a highly reactive and versatile molecule that has been used in various fields such as organic synthesis, materials science, and biomedical research. TMTD has two trimethylsilyl groups and three methoxy groups, making it a useful precursor for the synthesis of other organosilicon compounds.
作用机制
The mechanism of action of TMTD is not well understood. However, studies have suggested that TMTD may exert its antimicrobial activity by disrupting the cell membrane of microorganisms. TMTD has also been shown to inhibit the growth of fungi by interfering with their cell wall synthesis.
生化和生理效应
TMTD has been shown to have low toxicity and is not known to cause any adverse effects on human health. However, studies have shown that TMTD can cause eye and skin irritation upon contact. TMTD is also flammable and should be handled with caution.
实验室实验的优点和局限性
TMTD has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized and purified. TMTD is also stable under a wide range of conditions, making it suitable for use in various reaction conditions. However, TMTD is highly reactive and can react with other chemicals in the lab, making it difficult to handle.
未来方向
There are several future directions for the study of TMTD. In organic synthesis, TMTD could be used as a reagent for the synthesis of new organosilicon compounds with unique properties. In materials science, TMTD could be used as a precursor for the synthesis of new silicon-based materials with advanced properties. In biomedical research, TMTD could be further studied for its potential as an antimicrobial agent and its mechanism of action.
In conclusion, TMTD is a highly reactive and versatile molecule that has potential applications in various fields. Its unique properties make it a useful precursor for the synthesis of other organosilicon compounds. While the mechanism of action of TMTD is not well understood, it has been studied for its potential as an antifungal and antibacterial agent. Further research is needed to fully understand the potential applications of TMTD in various fields.
合成方法
TMTD can be synthesized through the reaction of trimethylsilyl chloride with methanol in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TMTD. The synthesis process is relatively simple and yields high purity TMTD.
科学研究应用
TMTD has been extensively studied for its potential applications in various fields. In organic synthesis, TMTD has been used as a protecting group for alcohols and a reagent for the conversion of aldehydes to ketones. In materials science, TMTD has been used as a precursor for the synthesis of silicon-based polymers and ceramics. In biomedical research, TMTD has been studied for its potential as an antifungal and antibacterial agent.
属性
CAS 编号 |
18000-25-4 |
|---|---|
产品名称 |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
分子式 |
C6H18O3Si2 |
分子量 |
194.38 g/mol |
IUPAC 名称 |
trimethoxy(trimethylsilyl)silane |
InChI |
InChI=1S/C6H18O3Si2/c1-7-11(8-2,9-3)10(4,5)6/h1-6H3 |
InChI 键 |
GRCDEROHEMCMCO-UHFFFAOYSA-N |
SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
规范 SMILES |
CO[Si](OC)(OC)[Si](C)(C)C |
同义词 |
1,1,1-Trimethoxy-2,2,2-trimethyldisilane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



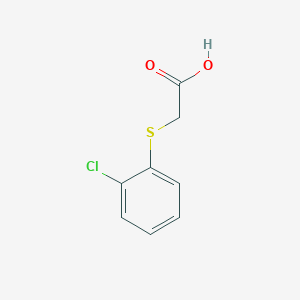
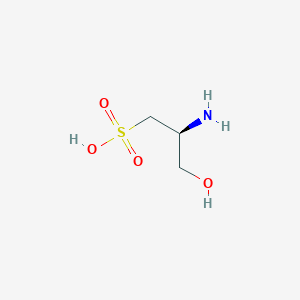
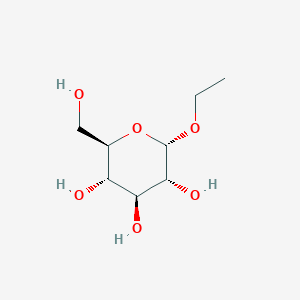
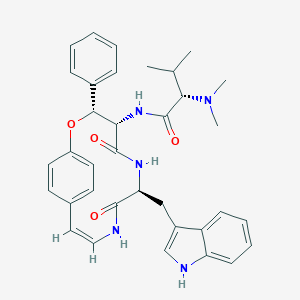
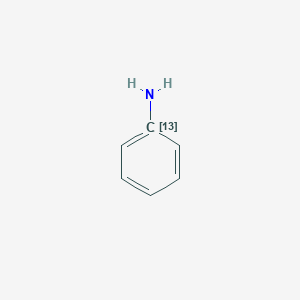
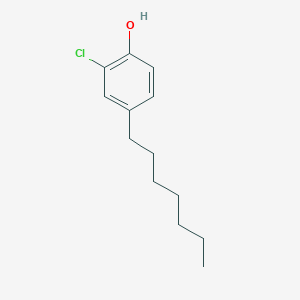
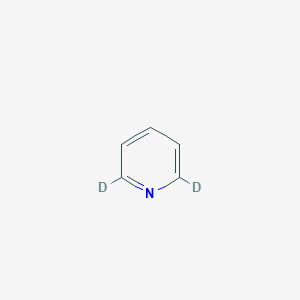
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
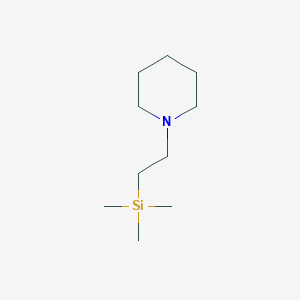
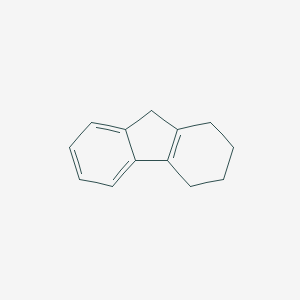
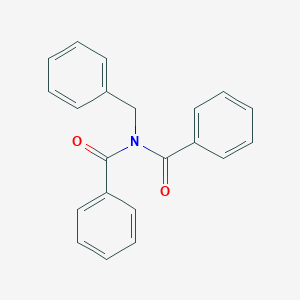
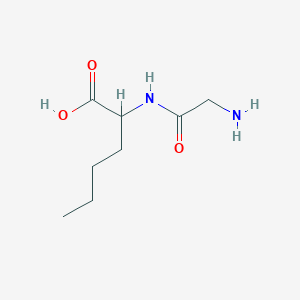
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)
